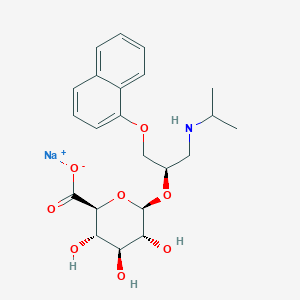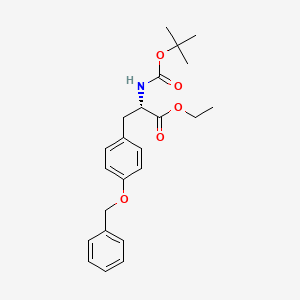
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate is a chiral compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions.
Formation of the ester: The ester group is introduced through esterification reactions.
Benzylation: The phenyl group is benzylated to introduce the benzyloxy group.
Chiral resolution: The final step involves chiral resolution to obtain the desired (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
®-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate: The enantiomer of the compound, which may have different biological activity and properties.
Ethyl 3-(4-(benzyloxy)phenyl)-2-amino propanoate: A similar compound without the Boc protection group.
Ethyl 3-(4-hydroxyphenyl)-2-(tert-butoxycarbonylamino)propanoate: A compound with a hydroxy group instead of a benzyloxy group.
Uniqueness
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate is unique due to its specific chiral configuration and the presence of multiple functional groups, which confer distinct reactivity and potential applications. Its chiral nature makes it particularly valuable in asymmetric synthesis and drug development, where the specific enantiomer can have significant implications for biological activity and efficacy.
属性
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKVARHPPUWMG-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
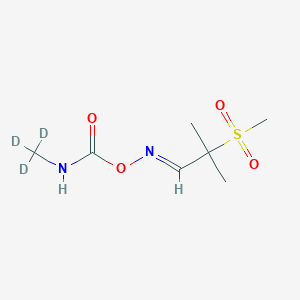
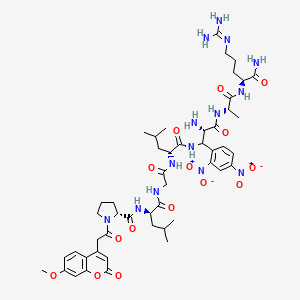




![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10](/img/structure/B1146965.png)
![(1R,2S)-2-[(1,3-dioxoisoindol-2-yl)methyl]-1-phenylcyclopropane-1-carboxylic acid](/img/structure/B1146966.png)
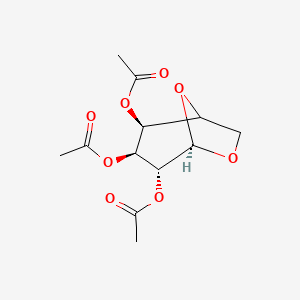
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)

